molecular formula C14H17N3O5 B12334139 ethyl N-[(2Z)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-3-oxobutanoyl]carbamate

ethyl N-[(2Z)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-3-oxobutanoyl]carbamate

Cat. No.: B12334139
M. Wt: 307.30 g/mol
InChI Key: KIZCSAMAYKLUOD-DVRCQMLRSA-N
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Description

Ethyl N-[(2Z)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-3-oxobutanoyl]carbamate is a complex organic compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes a hydrazone linkage and a methoxyphenyl group. This compound is of interest due to its potential biological activities and its role in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[(2Z)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-3-oxobutanoyl]carbamate typically involves the condensation of ethyl acetoacetate with 4-methoxyphenylhydrazine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage. The general reaction scheme is as follows:

    Condensation Reaction: Ethyl acetoacetate reacts with 4-methoxyphenylhydrazine in the presence of an acid or base catalyst.

    Formation of Hydrazone: The intermediate product undergoes cyclization to form the hydrazone linkage.

    Final Product: The resulting compound is this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[(2Z)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-3-oxobutanoyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenating agents and nucleophiles are employed for substitution reactions.

Major Products

    Oxidation: Formation of oxides and other oxidized derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Ethyl N-[(2Z)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-3-oxobutanoyl]carbamate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl N-[(2Z)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-3-oxobutanoyl]carbamate involves its interaction with specific molecular targets. The hydrazone linkage and methoxyphenyl group play crucial roles in its biological activity. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed effects. The exact molecular pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (Z)-2-chloro-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]acetate
  • Ethyl (Z)-2-bromo-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]acetate

Uniqueness

Ethyl N-[(2Z)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-3-oxobutanoyl]carbamate is unique due to its specific hydrazone linkage and the presence of the methoxyphenyl group. These structural features contribute to its distinct chemical and biological properties, setting it apart from similar compounds.

Properties

Molecular Formula

C14H17N3O5

Molecular Weight

307.30 g/mol

IUPAC Name

ethyl N-[(E)-3-hydroxy-2-[(4-methoxyphenyl)diazenyl]but-2-enoyl]carbamate

InChI

InChI=1S/C14H17N3O5/c1-4-22-14(20)15-13(19)12(9(2)18)17-16-10-5-7-11(21-3)8-6-10/h5-8,18H,4H2,1-3H3,(H,15,19,20)/b12-9+,17-16?

InChI Key

KIZCSAMAYKLUOD-DVRCQMLRSA-N

Isomeric SMILES

CCOC(=O)NC(=O)/C(=C(/C)\O)/N=NC1=CC=C(C=C1)OC

Canonical SMILES

CCOC(=O)NC(=O)C(=C(C)O)N=NC1=CC=C(C=C1)OC

Origin of Product

United States

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